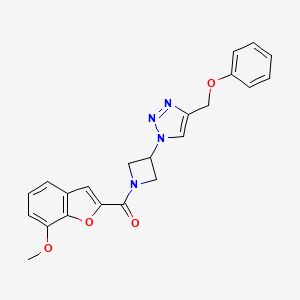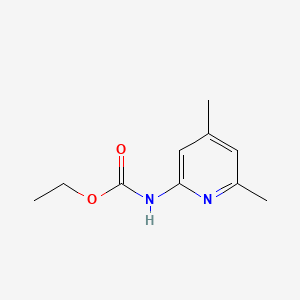
N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, also known as DFTM, is a novel oxalamide compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. DFTM is a potent inhibitor of the protein-protein interaction between BCL-2 and BIM, which makes it a promising candidate for the development of new anticancer drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Oxalamides and their derivatives are subjects of extensive research due to their intriguing chemical properties and potential applications. For instance, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of these compounds in synthesis and their potential as intermediates for producing a wide range of chemical entities (Mamedov et al., 2016).
Material Science and Engineering
In the realm of materials science, oxalamide derivatives have been studied for their potential in creating new materials with desirable properties. For example, research on the electrochemical properties of novel ionic liquids for electric double-layer capacitor applications by Sato et al. (2004) highlights the role of oxalamide-related structures in advancing energy storage technologies (Sato et al., 2004).
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-21-14(4-5-22-8-14)7-17-12(19)13(20)18-11-3-2-9(15)6-10(11)16/h2-3,6H,4-5,7-8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGPHTPPWNAQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)
![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)





![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)

